1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea
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Overview
Description
1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea is a synthetic organic compound with potential applications in various scientific fields. This compound features a unique structure combining an ethoxyphenyl group and a hydroxy-tetrahydrobenzofuran moiety linked through a urea functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Ethoxyphenyl Intermediate: The starting material, 4-ethoxyphenol, undergoes nitration to form 4-ethoxy-2-nitrophenol. This intermediate is then reduced to 4-ethoxyaniline.
Synthesis of the Tetrahydrobenzofuran Intermediate: The tetrahydrobenzofuran moiety is synthesized from a suitable precursor, such as 4-hydroxybenzaldehyde, through cyclization reactions.
Coupling Reaction: The ethoxyaniline and tetrahydrobenzofuran intermediates are coupled using a suitable coupling agent, such as carbonyldiimidazole, to form the final urea compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group in the tetrahydrobenzofuran moiety can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the ethoxyphenyl intermediate can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of new functional groups in place of the ethoxy group.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea: Similar structure with a methoxy group instead of an ethoxy group.
1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)thiourea: Contains a thiourea group instead of a urea group.
Uniqueness: 1-(4-Ethoxyphenyl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. Its ethoxy group provides distinct reactivity compared to similar compounds with different substituents, making it valuable for targeted research and applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-2-23-14-7-5-13(6-8-14)20-17(21)19-12-18(22)10-3-4-16-15(18)9-11-24-16/h5-9,11,22H,2-4,10,12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPAMAUHYJDPSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CCCC3=C2C=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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